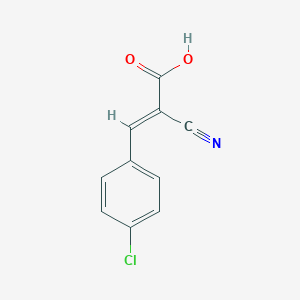

3-(4-Chlorophenyl)-2-cyanoacrylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCRRKYUQNHWLJ-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20374-46-3 | |

| Record name | (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to the Synthesis of 3-(4-Chlorophenyl)-2-cyanoacrylic Acid

This guide provides an in-depth exploration of the synthesis of 3-(4-chlorophenyl)-2-cyanoacrylic acid, a valuable compound in organic synthesis and drug discovery.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offers a detailed experimental protocol, and discusses the critical parameters that govern the successful synthesis of this target molecule.

Introduction: The Significance of α-Cyanoacrylic Acids

3-(4-Chlorophenyl)-2-cyanoacrylic acid belongs to the class of α,β-unsaturated carbonyl compounds, which are pivotal intermediates in the synthesis of a wide array of fine chemicals, therapeutic drugs, natural products, and functional polymers.[3] The presence of the cyano and carboxylic acid groups, along with the chlorinated phenyl ring, imparts unique reactivity and makes it a versatile building block for more complex molecular architectures. Its applications span from being a key component in the development of novel pharmaceuticals to its use in the creation of specialized polymers and tissue adhesives.[4]

Core Synthetic Strategy: The Knoevenagel Condensation

The primary and most efficient route for synthesizing 3-(4-chlorophenyl)-2-cyanoacrylic acid is the Knoevenagel condensation.[5] This well-established reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately forming a C=C double bond.[5]

In this specific synthesis, the key reactants are:

-

4-Chlorobenzaldehyde: The electrophilic carbonyl component.

-

Cyanoacetic acid: The active methylene compound, providing the nucleophilic carbanion.

The reaction is typically facilitated by a basic catalyst, which deprotonates the α-carbon of cyanoacetic acid, generating a resonance-stabilized enolate that acts as the nucleophile.[5]

Mechanistic Insights

The Knoevenagel condensation for this synthesis proceeds through the following key steps:

-

Deprotonation: A weak base removes a proton from the α-carbon of cyanoacetic acid, forming a highly reactive enolate ion. The electron-withdrawing nature of both the cyano and carboxyl groups makes this proton particularly acidic.[5]

-

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde, forming an aldol-type addition product.

-

Dehydration: The intermediate alkoxide is protonated, and a subsequent elimination of a water molecule occurs, leading to the formation of the stable α,β-unsaturated product, 3-(4-chlorophenyl)-2-cyanoacrylic acid.

The choice of catalyst and reaction conditions is crucial for optimizing the reaction rate and yield, while minimizing side reactions. A wide variety of catalysts have been reported for Knoevenagel condensations, including amines, ammonia and their salts, Lewis acids, and heterogeneous catalysts.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable and reproducible method for the synthesis of 3-(4-chlorophenyl)-2-cyanoacrylic acid, adapted from established procedures.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight | CAS Number |

| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 g/mol | 104-88-1 |

| Cyanoacetic acid | C₃H₃NO₂ | 85.06 g/mol | 372-09-8 |

| Piperidine | C₅H₁₁N | 85.15 g/mol | 110-89-4 |

| Ethanol (95%) | C₂H₅OH | 46.07 g/mol | 64-17-5 |

| Hydrochloric acid (HCl) | HCl | 36.46 g/mol | 7647-01-0 |

| Distilled water | H₂O | 18.02 g/mol | 7732-18-5 |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers

-

Büchner funnel and filter paper

-

pH paper or pH meter

-

Recrystallization apparatus

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.41 g (10 mmol) of 4-chlorobenzaldehyde and 0.85 g (10 mmol) of cyanoacetic acid in 20 mL of 95% ethanol.

-

Catalyst Addition: To the stirred solution, add 0.1 mL of piperidine as a catalyst.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form.

-

Acidification: Slowly add dilute hydrochloric acid dropwise to the cooled reaction mixture until it is acidic (pH 2-3). This ensures the complete protonation of the carboxylate and precipitation of the product.

-

Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold distilled water to remove any remaining catalyst and unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a purified crystalline solid.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight.

-

Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic methods such as FT-IR and NMR. The expected melting point is in the range of 191-193°C.[1][7][8]

Catalyst and Solvent Systems: A Comparative Overview

The choice of catalyst and solvent significantly impacts the efficiency of the Knoevenagel condensation. While the traditional method often employs basic catalysts like piperidine in organic solvents, modern approaches focus on greener and more efficient alternatives.

| Catalyst System | Solvent | Typical Conditions | Yield | Advantages/Disadvantages |

| Piperidine | Ethanol | Reflux | Good to High | Simple, effective; catalyst removal necessary. |

| I₂/K₂CO₃ | Ethanol or DMF | Room Temperature | Good to High | Mild conditions, environmentally friendly reagents.[9] |

| DABCO/Ionic Liquid | Water | Not specified | High | Eco-friendly, potential for catalyst recycling.[3][10] |

| Ag@TiO₂ | Ethanol | 65°C | High | Heterogeneous catalyst, easy to separate and reuse.[11] |

| Agro-waste extracts | Water | Room Temperature | Good | "Green" catalyst, cost-effective.[12] |

Physicochemical Properties of 3-(4-Chlorophenyl)-2-cyanoacrylic acid

| Property | Value |

| Molecular Formula | C₁₀H₆ClNO₂ |

| Molecular Weight | 207.61 g/mol [2][13] |

| Appearance | Crystalline solid[1] |

| Melting Point | 191-193 °C[1][7][8] |

| Boiling Point (Predicted) | 377.0 ± 32.0 °C[1][7] |

| Density (Predicted) | 1.415 ± 0.06 g/cm³[1][7] |

| Solubility | Soluble in DMF and DMSO[1][7] |

Safety and Handling

-

4-Chlorobenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation.

-

Cyanoacetic acid: Toxic if swallowed. Causes severe skin burns and eye damage.

-

Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

-

3-(4-Chlorophenyl)-2-cyanoacrylic acid: May cause skin, eye, and respiratory irritation.

It is imperative to conduct all experimental work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of 3-(4-chlorophenyl)-2-cyanoacrylic acid via the Knoevenagel condensation is a robust and well-understood process. By carefully selecting the catalyst and reaction conditions, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers to successfully synthesize and utilize this important chemical intermediate in their work. The ongoing development of greener and more efficient catalytic systems continues to enhance the appeal of this synthetic route.

References

- Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. ACS Omega.

- The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate.

- DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing.

-

Knoevenagel condensation. Wikipedia. Available at: [Link]

- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications.

-

Full article: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Taylor & Francis Online. Available at: [Link]

-

DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. ResearchGate. Available at: [Link]

-

Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. Available at: [Link]

-

Cyanoacrylic tissue glues: Biochemical properties and their usage in urology. PMC - NIH. Available at: [Link]

Sources

- 1. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]

- 2. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [chemicalbook.com]

- 3. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 4. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [amp.chemicalbook.com]

- 8. 20374-46-3 Cas No. | 3-(4-Chlorophenyl)-2-cyanoacrylic acid | Matrix Scientific [matrixscientific.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. acgpubs.org [acgpubs.org]

- 13. scbt.com [scbt.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)-2-cyanoacrylic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for 3-(4-Chlorophenyl)-2-cyanoacrylic acid (also known as 4-Chloro-α-cyanocinnamic acid or Cl-CCA). This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its structural and spectral characteristics, solubility, and thermal properties, underpinned by detailed experimental protocols and validated scientific principles. The causality behind experimental choices is explained to provide actionable insights for laboratory applications.

Introduction and Chemical Identity

3-(4-Chlorophenyl)-2-cyanoacrylic acid is a phenylpropanoid derivative, structurally related to cinnamic acid.[1] Its unique structure, featuring a carboxylic acid, a nitrile group, and a chlorophenyl ring conjugated with a double bond, imparts a range of interesting chemical and physical properties. These characteristics make it a valuable compound in organic synthesis and a subject of interest for potential biological activities, as the broader class of 2-cyanoacrylates is known for herbicidal, fungicidal, and antitumor properties.[2][3]

Chemical Structure:

-

Systematic Name: (2E)-3-(4-Chlorophenyl)-2-cyano-2-propenoic acid

-

Common Synonyms: 4-Chloro-α-cyanocinnamic acid, Cl-CCA, trans-4-Chloro-alpha-cyanocinnamic acid

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its application in any scientific endeavor, from designing a synthesis to formulating a drug product. The properties of 3-(4-Chlorophenyl)-2-cyanoacrylic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 20374-46-3 | [1] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1] |

| Molecular Weight | 207.61 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 191-193 °C | [1] |

| Boiling Point | 377.0 ± 32.0 °C (Predicted) | [1] |

| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 0.55 ± 0.10 (Predicted) | [1] |

| Solubility | DMSO: 14 mg/mLDMF: 14 mg/mLDMF:PBS (pH 7.2) (1:9): 0.1 mg/mL | [1] |

Solubility Profile: A Practical Insight

The solubility data reveals that 3-(4-Chlorophenyl)-2-cyanoacrylic acid is practically insoluble in aqueous solutions like PBS at physiological pH but shows good solubility in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1]

-

Expertise & Experience: This solubility profile is typical for planar, aromatic carboxylic acids with significant nonpolar character. The low aqueous solubility necessitates the use of organic co-solvents for biological assays. When preparing stock solutions, DMSO is the preferred solvent due to its high solubilizing power and compatibility with most in-vitro screening assays at low final concentrations (<0.5%). The significant drop in solubility when diluted into PBS highlights the risk of precipitation, a critical factor to control in experimental design.

Acidity and Ionization State

The predicted pKa of 0.55 is exceptionally low for a carboxylic acid, suggesting it is a strong organic acid.[1] This is attributed to the powerful electron-withdrawing effects of both the adjacent nitrile group (-C≡N) and the conjugated system, which stabilize the carboxylate anion.

-

Causality: At any physiological pH (typically ~7.4), the carboxylic acid group will be fully deprotonated, existing as the carboxylate anion. This is a crucial consideration for understanding its interaction with biological targets, membrane permeability, and for the development of analytical methods like HPLC, where mobile phase pH will dictate retention.

Synthesis Pathway: Knoevenagel Condensation

3-(4-Chlorophenyl)-2-cyanoacrylic acid is synthesized via the Knoevenagel condensation , a cornerstone reaction in organic chemistry for C-C bond formation.[2][4] The typical pathway involves the reaction of 4-chlorobenzaldehyde with an active methylene compound, such as ethyl cyanoacetate, catalyzed by a weak base. The resulting ester is then hydrolyzed to the final carboxylic acid product.

-

Mechanism Rationale: A weak base (e.g., piperidine, DABCO) is employed to deprotonate the ethyl cyanoacetate, forming a resonance-stabilized carbanion.[5][6] This nucleophile then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated product.[6] Using a strong base is avoided as it could promote self-condensation of the aldehyde.[4]

Caption: Synthesis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid via Knoevenagel condensation.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the compound.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7][8][9]

-

C≡N Stretch (Nitrile): An intense, sharp absorption should appear near 2230 cm⁻¹ due to the conjugation of the nitrile group.[7][8]

-

C=O Stretch (Carbonyl): A strong, sharp peak is anticipated around 1710-1760 cm⁻¹. Conjugation with the alkene and aromatic ring typically lowers this frequency to the lower end of the range.[7][8]

-

C=C Stretch (Alkene & Aromatic): Absorptions in the 1580-1640 cm⁻¹ region are expected.

-

C-Cl Stretch (Aryl Halide): A peak in the 1090-1010 cm⁻¹ region is indicative of the chloro-aromatic bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[10]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

~13-14 ppm (s, 1H): The carboxylic acid proton (-COOH) is expected to be a broad singlet far downfield. Its chemical shift is highly dependent on concentration and solvent.[11]

-

~8.2 ppm (s, 1H): The vinylic proton (-CH=) appears as a singlet.

-

~7.6-8.0 ppm (m, 4H): The four protons on the 4-chlorophenyl ring will appear as a complex multiplet, often resolving into two doublets (an AA'BB' system).[10]

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

~165 ppm: The carbonyl carbon of the carboxylic acid.[11]

-

~150-155 ppm: The vinylic carbon attached to the phenyl ring.

-

~129-138 ppm: Aromatic carbons. The carbon bearing the chlorine atom will be shifted downfield.

-

~115 ppm: The nitrile carbon (-C≡N).[11]

-

~105 ppm: The vinylic carbon attached to the nitrile and carboxyl groups.

-

Experimental Protocols & Analytical Workflows

To ensure scientific integrity, all protocols must be self-validating. The following workflows provide a robust framework for the analysis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid.

Characterization Workflow

This diagram outlines the logical flow for the complete characterization of a newly synthesized or procured batch of the compound.

Sources

- 1. Separation of Cyanoacrylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. minio.scielo.br [minio.scielo.br]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

The Evolving Landscape of Drug Discovery: A Technical Guide to 3-(4-Chlorophenyl)-2-cyanoacrylic acid (CAS No. 20374-46-3)

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)-2-cyanoacrylic acid, a molecule of significant interest in the fields of organic synthesis and drug discovery. As a substituted cinnamic acid derivative, this compound stands at the intersection of classical organic chemistry and modern medicinal research, offering a versatile scaffold for the development of novel therapeutic agents. This document will delve into its chemical properties, synthesis, characterization, and burgeoning applications, with a particular focus on its potential as an antiproliferative agent.

Compound Profile and Physicochemical Properties

3-(4-Chlorophenyl)-2-cyanoacrylic acid, also known as 4-chloro-α-cyanocinnamic acid, is a crystalline solid at room temperature.[1][2] Its structure is characterized by a para-substituted chlorophenyl ring attached to a cyanoacrylic acid moiety, a feature that imparts both electrophilic and nucleophilic characteristics, making it a valuable synthon in organic chemistry.

| Property | Value | Source |

| CAS Number | 20374-46-3 | [3][4] |

| Molecular Formula | C₁₀H₆ClNO₂ | [3][4] |

| Molecular Weight | 207.61 g/mol | [3][4] |

| Melting Point | 191-193 °C | [2] |

| Appearance | Crystalline solid | [2] |

| Solubility | DMF: 14 mg/mL; DMSO: 14 mg/mL | [2] |

| Hazard Codes | Xi (Irritant) | [2] |

Synthesis and Mechanism: The Knoevenagel Condensation

The primary route for the synthesis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid is the Knoevenagel condensation.[5][6] This well-established reaction in organic chemistry involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this specific synthesis, 4-chlorobenzaldehyde reacts with cyanoacetic acid in the presence of a basic catalyst.

The choice of catalyst and reaction conditions is critical for optimizing the yield and purity of the final product. While various bases can be employed, catalysts like potassium hydroxide (KOH) have proven effective.[5] The reaction mechanism proceeds through the deprotonation of cyanoacetic acid to form a resonance-stabilized carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated product.

Caption: Workflow of the Knoevenagel condensation for the synthesis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a general representation of the Knoevenagel condensation for the synthesis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid, based on established methodologies for similar compounds.[5]

Materials:

-

4-chlorobenzaldehyde

-

Cyanoacetic acid

-

Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnetic stirrer with heating

-

Round-bottom flask

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine 4-chlorobenzaldehyde (1 mmol), cyanoacetic acid (1 mmol), and water (5 mL).

-

Catalysis: Add a catalytic amount of KOH (e.g., 20 mol%) to the mixture.

-

Reaction: Heat the mixture to 75 °C with vigorous stirring for approximately 20 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and acidify with 3M HCl to precipitate the product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Recrystallization: Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-(4-Chlorophenyl)-2-cyanoacrylic acid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl ring, typically in the range of 7.5-8.0 ppm, and a singlet for the vinylic proton around 8.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon (~162 ppm), the cyano carbon (~115 ppm), and the carbons of the aromatic ring and the double bond.

Reference Data for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate: [8]

-

¹H-NMR (400MHz, CDCl₃): δ (ppm): 8.20 (s, 1H), 7.93 (d, J = 8.0 Hz, 2H), 7.48 (d, J = 8.4 Hz, 2H), 4.39 (q, J = 7.2 Hz, 2H), 1.40 (t, J = 7.2 Hz, 3H).

-

¹³C-NMR (100 MHz, CDCl₃): δ (ppm): 162.2, 153.3, 139.5, 132.1, 129.9, 129.6, 115.2, 103.6, 62.8, 14.1.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid group (~3000 cm⁻¹).

-

A sharp C≡N stretch from the cyano group (~2220 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).

-

C=C stretching vibrations from the aromatic ring and the alkene bond (~1600 cm⁻¹).

Applications in Drug Discovery and Development

Substituted cinnamic acids are a well-known class of compounds with a wide range of biological activities.[9] Recent research has highlighted the potential of 3-(4-chlorophenyl)acrylic acid derivatives as potent antiproliferative agents, with a mechanism of action that involves the disruption of microtubule dynamics.[9][10]

Mechanism of Action: Tubulin Polymerization Inhibition

Several studies have demonstrated that derivatives of 3-(4-chlorophenyl)acrylic acid exhibit significant cytotoxic effects against various cancer cell lines.[9][10] The proposed mechanism of action is the inhibition of tubulin polymerization.[9][10] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[10]

Caption: Proposed mechanism of action for the anticancer activity of 3-(4-Chlorophenyl)-2-cyanoacrylic acid derivatives.

Potential in Materials Science

While the primary focus of research on 3-(4-Chlorophenyl)-2-cyanoacrylic acid has been in the pharmaceutical realm, its chemical structure suggests potential applications in materials science. Cyanoacrylates are well-known for their use as instant adhesives ("superglues") due to their rapid anionic polymerization.[11] The presence of the reactive cyanoacrylate moiety in this molecule could allow for its use as a monomer in the synthesis of novel polymers with tailored properties. The chlorophenyl group can influence the polymer's thermal stability, refractive index, and other physical characteristics. Further research is warranted to explore the potential of 3-(4-Chlorophenyl)-2-cyanoacrylic acid as a building block for advanced materials.

Safety and Handling

3-(4-Chlorophenyl)-2-cyanoacrylic acid is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

3-(4-Chlorophenyl)-2-cyanoacrylic acid is a versatile compound with a well-defined synthetic pathway and significant potential, particularly in the field of drug discovery. Its role as a scaffold for the development of tubulin polymerization inhibitors presents an exciting avenue for the design of novel anticancer agents. As research continues, a deeper understanding of its biological activities and potential applications in materials science will undoubtedly emerge, solidifying its importance as a valuable tool for scientists and researchers.

References

- Supplementary Information for a relevant study.

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.

-

Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. Available at: [Link]

-

DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. Available at: [Link]

-

Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. Available at: [Link]

-

(PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. Available at: [Link]

- A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid.

- SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicompon.

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link]

-

Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. ResearchGate. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

a FTIR spectrum, b¹H and c¹³C NMR spectra, d XRD pattern, e TG and f DTG curves of CEC under N2 atmosphere. ResearchGate. Available at: [Link]

- US5703267A - Process for producing 2-cyanoacrylic acid. Google Patents.

- CN105541664A - Method for synthesizing cyanoacrylate. Google Patents.

-

Design, synthesis and biological evaluation of (E)-3-(3,4-dihydroxyphenyl)acrylylpiperazine derivatives as a new class of tubulin polymerization inhibitors. PubMed. Available at: [Link]

-

Time Resolved FT-IR Analysis of Cyanoacrylate Curing. PE Polska. Available at: [Link]

-

3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Nature. Available at: [Link]

-

Radical Polymerization of Alkyl 2-Cyanoacrylates. MDPI. Available at: [Link]

-

Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Available at: [Link]

-

Mecrylate. NIST WebBook. Available at: [Link]

- US20070213553A1 - Method for producing a cyanoacrylate monomer. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]

- 3. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. scielo.br [scielo.br]

- 6. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 7. minio.scielo.br [minio.scielo.br]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. aast.edu [aast.edu]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Molecular Structure, Synthesis, and Properties of 3-(4-Chlorophenyl)-2-cyanoacrylic Acid

Abstract: This technical guide provides a comprehensive analysis of 3-(4-chlorophenyl)-2-cyanoacrylic acid (also known as 4-chloro-α-cyanocinnamic acid, Cl-CCA), a molecule of significant interest in organic synthesis and medicinal chemistry. We will delve into its detailed molecular structure, physicochemical properties, and spectroscopic signature. A validated, step-by-step protocol for its synthesis via the Knoevenagel condensation is presented, complete with mechanistic insights. Furthermore, this guide explores the compound's established biological activities and its potential as a scaffold in drug development, offering valuable information for researchers, chemists, and professionals in the pharmaceutical industry.

Introduction

3-(4-Chlorophenyl)-2-cyanoacrylic acid is a derivative of cinnamic acid, characterized by the presence of a cyano group and a 4-chlorophenyl substituent attached to the acrylic acid backbone.[1][2] This arrangement of electron-withdrawing groups and a substituted aromatic ring confers unique chemical reactivity and significant biological potential. Cyanoacrylates are a well-established class of compounds utilized extensively as building blocks in organic synthesis and are recognized for a wide spectrum of biological activities, including herbicidal, anticancer, and antimicrobial properties.[3][4] This guide serves as a technical resource, consolidating the structural, synthetic, and functional knowledge of this specific molecule to support advanced research and development applications.

Molecular Structure and Physicochemical Properties

The structural integrity of a compound dictates its reactivity and biological interactions. 3-(4-Chlorophenyl)-2-cyanoacrylic acid possesses a planar, conjugated system that includes the phenyl ring, the carbon-carbon double bond, the nitrile group, and the carboxylic acid moiety. The most common and stable form is the (E)-isomer, due to reduced steric hindrance between the larger phenyl and carboxylic acid groups.[5][6]

The key structural features include:

-

An Acrylic Acid Core: Provides a reactive C=C double bond and a carboxylic acid functional group for further derivatization.

-

A Cyano Group (-C≡N): A strong electron-withdrawing group that influences the electronic properties of the conjugated system and can act as a hydrogen bond acceptor.

-

A 4-Chlorophenyl Group: The chlorine atom at the para position of the phenyl ring acts as an electron-withdrawing group through induction and a weak deactivator, influencing the molecule's overall lipophilicity and electronic profile.

Physicochemical Data

The fundamental properties of the compound are summarized below for reference in experimental design.

| Property | Value | Reference(s) |

| CAS Number | 20374-46-3 | [1][2][5][7] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1][2][5][7] |

| Molecular Weight | 207.61 g/mol | [1][2][5][7] |

| Appearance | Crystalline solid | [1][7] |

| Melting Point | 191-193 °C | [1][6][7][8] |

| Boiling Point | 377.0 ± 32.0 °C (Predicted) | [1][7] |

| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [1][7] |

| Solubility | DMSO: 14 mg/mL; DMF: 14 mg/mL | [1][7] |

| pKa | 0.55 ± 0.10 (Predicted) | [1][7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for structural verification. The data below corresponds to the (E)-isomer.

| Technique | Wavenumber/Shift (δ) | Assignment | Reference |

| FTIR (cm⁻¹) | ~3448 | O-H stretch (carboxylic acid) | [6] |

| ~2228 | C≡N stretch (nitrile) | [6] | |

| ~1702 | C=O stretch (carbonyl, conjugated) | [6] | |

| ~1589 | C=C stretch (alkene/aromatic) | [6] | |

| ¹H NMR (400 MHz, DMSO-d₆) | 8.32 ppm (s, 1H) | Vinylic proton (-CH=) | [6] |

| 8.04-8.00 ppm (d, 2H) | Aromatic protons (ortho to C=C) | [6] | |

| 7.66-7.63 ppm (d, 2H) | Aromatic protons (ortho to Cl) | [6] | |

| ¹³C NMR (100 MHz, DMSO-d₆) | 163.5 ppm | Carboxylic acid carbon (C=O) | [6] |

| 153.4 ppm | Vinylic carbon attached to phenyl ring | [6] | |

| 138.1, 132.7, 131.6, 130.9, 129.9, 129.2 ppm | Aromatic carbons | [6] | |

| 116.4 ppm | Nitrile carbon (-C≡N) | [6] | |

| 105.0 ppm | Vinylic carbon attached to -CN | [6] |

Expert Interpretation: The ¹H NMR spectrum clearly shows the single vinylic proton as a singlet at 8.32 ppm, confirming the trisubstituted nature of the double bond. The two doublets in the aromatic region are characteristic of a 1,4-disubstituted (para) phenyl ring. In the ¹³C NMR, the downfield signal at 163.5 ppm confirms the carboxylic acid carbon, while the nitrile carbon at 116.4 ppm is also clearly identifiable. The IR spectrum provides definitive evidence for the key functional groups: the broad O-H stretch, the sharp and intense nitrile stretch at 2228 cm⁻¹, and the strong carbonyl absorption at 1702 cm⁻¹.

Synthesis and Mechanistic Insights

The most efficient and widely adopted method for synthesizing 3-(4-Chlorophenyl)-2-cyanoacrylic acid is the Knoevenagel condensation .[6][9][10] This reaction involves the base-catalyzed condensation of an aldehyde (4-chlorobenzaldehyde) with an active methylene compound (cyanoacetic acid).

Causality Behind Experimental Choices:

-

Reactants: 4-chlorobenzaldehyde provides the electrophilic carbonyl carbon. Cyanoacetic acid is chosen as the active methylene compound because the protons on the carbon adjacent to both a nitrile and a carboxylic acid group are highly acidic and easily removed by a mild base to form a potent nucleophile.

-

Catalyst: A base, such as piperidine or triethylamine, is required to deprotonate the cyanoacetic acid, thereby generating the carbanion intermediate that initiates the nucleophilic attack.[6][11] More advanced catalysts like diisopropylethylammonium acetate (DIPEAc) have been shown to produce excellent yields in shorter reaction times.[9][12]

-

Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and is easily removed post-reaction.[11]

-

Driving Force: The reaction is driven to completion by the subsequent dehydration (elimination of a water molecule), which results in the formation of a highly stable, conjugated π-system.

Detailed Experimental Protocol

This protocol is a self-validating system, concluding with the isolation of a purified product ready for characterization.

-

Preparation: To a 100 mL round-bottom flask equipped with a reflux condenser, add 4-chlorobenzaldehyde (1.41 g, 10 mmol) and cyanoacetic acid (0.85 g, 10 mmol).

-

Solvation: Add 20 mL of absolute ethanol to the flask to dissolve the reactants.

-

Catalysis: Add piperidine (0.1 mL, ~1 mmol) to the mixture as a catalyst.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the flask to room temperature. A solid precipitate should form.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

Drying: Dry the purified crystalline solid under vacuum to yield the final product, 3-(4-Chlorophenyl)-2-cyanoacrylic acid.

-

Validation: Confirm the identity and purity of the product using melting point analysis and the spectroscopic techniques detailed in Section 2.2. A yield of approximately 85% can be expected.[6]

Biological Activity and Applications

The 2-cyanoacrylate scaffold is a "privileged structure" in medicinal chemistry, and the introduction of a 4-chlorophenyl group often enhances biological efficacy.

-

Anticancer Potential: The ethyl ester of 3-(4-chlorophenyl)-2-cyanoacrylic acid has demonstrated significant cytotoxic activity against human colon cancer (HT-29) and liver cancer (HepG2) cell lines.[12] The presence of a halogen at the para position of the phenyl ring was found to increase anticancer activity.[12]

-

Herbicidal Activity: Many 2-cyanoacrylate derivatives are known to target photosystem II in plants, making them effective herbicides.[4] The structural features of Cl-CCA are consistent with those of other herbicidally active compounds in this class.[3]

-

Enzyme Inhibition: The electron-deficient alkene in the cyanoacrylate moiety can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (like cysteine) in enzyme active sites. This mechanism is being explored for developing novel enzyme inhibitors, such as inhibitors of transforming growth factor beta-activated kinase 1 (TAK1) for cancer therapy.[13]

-

Antimicrobial Research: Cyanoacrylamide derivatives have been synthesized and tested for activity against various pathogens, including the amoeba Naegleria fowleri, demonstrating that this chemical class has broad therapeutic potential.[14]

The title compound serves as a critical starting material for the synthesis of a diverse library of esters and amides, allowing for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for a desired biological target.

Conclusion

3-(4-Chlorophenyl)-2-cyanoacrylic acid is a well-defined molecule with a rich chemical and biological profile. Its structure, confirmed by comprehensive spectroscopic data, is readily accessible through a robust Knoevenagel condensation protocol. The strategic combination of a cyano group, a carboxylic acid, and a chlorophenyl ring makes it a valuable intermediate in organic synthesis and a promising scaffold for the development of new therapeutic agents and agrochemicals. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and utilize this versatile compound in their scientific endeavors.

References

- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J. Mex. Chem. Soc.

- 3-(4-chlorophenyl)-2-cyanoacrylic acid. ChemicalBook.

- 20374-46-3(3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID) Product Description. LookChem.

- 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3. ChemicalBook.

- 3-(4-Chloro-phenyl)-2-cyano-acrylic acid | CAS 20374-46-3. Santa Cruz Biotechnology.

- Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO.

- (PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.

- Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal.

- 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3. ChemicalBook.

- Knoevenagel Condensation for Cyanoacrylate Synthesis: Applic

- Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety.

- Recent advances in the synthesis and biological activity on pesticide of α-cyanoacrylates and its analognes.

- 3-(4-Chlorophenyl)-2-cyanoacrylic acid.

- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI.

- Synthesis and Biological Evaluation of Cyanoacrylamides and 5-Iminopyrrol-2-Ones Against Naegleria fowleri. PubMed.

- Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed.

Sources

- 1. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]

- 2. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [chemicalbook.com]

- 3. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. scielo.br [scielo.br]

- 7. 20374-46-3 CAS MSDS (3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 20374-46-3 Cas No. | 3-(4-Chlorophenyl)-2-cyanoacrylic acid | Matrix Scientific [matrixscientific.com]

- 9. jmcs.org.mx [jmcs.org.mx]

- 10. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Cyanoacrylamides and 5-Iminopyrrol-2-Ones Against Naegleria fowleri - PubMed [pubmed.ncbi.nlm.nih.gov]

"3-(4-Chlorophenyl)-2-cyanoacrylic acid mechanism of action"

An In-depth Technical Guide on the Putative Mechanism of Action of 3-(4-Chlorophenyl)-2-cyanoacrylic acid and a Framework for its Elucidation

Authored by: Gemini, Senior Application Scientist

Abstract

3-(4-Chlorophenyl)-2-cyanoacrylic acid belongs to a class of compounds known as cyanoacrylates, which are recognized for their potential as covalent inhibitors in drug discovery. While the specific biological targets of this particular molecule are not extensively documented in publicly available literature, its chemical structure, featuring an electron-deficient alkene, strongly suggests a mechanism of action centered around covalent modification of nucleophilic residues in target proteins. This technical guide provides a comprehensive overview of the putative mechanism of action of 3-(4-Chlorophenyl)-2-cyanoacrylic acid, grounded in the principles of covalent inhibition. Furthermore, it outlines a detailed, field-proven experimental framework for researchers and drug development professionals to rigorously investigate and validate its molecular mechanism, from initial biochemical characterization to target identification and cellular validation.

Introduction: The Chemical Rationale for a Covalent Mechanism

3-(4-Chlorophenyl)-2-cyanoacrylic acid is a small molecule featuring two key functional groups that dictate its likely biological activity: a phenyl ring substituted with a chlorine atom and a 2-cyanoacrylic acid moiety. The cyanoacrylic acid group is a classic example of a Michael acceptor, characterized by an α,β-unsaturated carbonyl system. The presence of two electron-withdrawing groups (the nitrile and the carboxylic acid) polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

This chemical feature is the cornerstone of its putative mechanism of action: covalent irreversible inhibition . It is hypothesized that 3-(4-Chlorophenyl)-2-cyanoacrylic acid acts by forming a stable covalent bond with a nucleophilic amino acid residue, most commonly a cysteine or lysine, within the active or an allosteric site of a target protein. This covalent modification leads to an irreversible loss of protein function. The 4-chlorophenyl group plays a crucial role in determining the compound's specificity and binding affinity for the target protein through non-covalent interactions (e.g., hydrophobic, van der Waals) prior to the covalent reaction.

Proposed Mechanism of Action: Michael Addition

The most probable mechanism of action is a Michael addition reaction. In this reaction, a nucleophilic residue (e.g., the thiolate anion of a cysteine residue) from a target protein attacks the electrophilic β-carbon of the cyanoacrylic acid moiety. This results in the formation of a stable carbon-sulfur bond, effectively and irreversibly inactivating the protein.

Figure 1: Proposed mechanism of covalent inhibition via Michael addition.

Experimental Framework for Mechanism of Action Elucidation

To validate the hypothesized mechanism and identify the specific molecular targets of 3-(4-Chlorophenyl)-2-cyanoacrylic acid, a multi-pronged experimental approach is required. The following workflow provides a logical progression from initial biochemical characterization to cellular target engagement.

Figure 2: A systematic workflow for investigating the mechanism of action.

Step 1: Characterization of Enzyme Inhibition Kinetics

The initial step is to determine if 3-(4-Chlorophenyl)-2-cyanoacrylic acid acts as an irreversible inhibitor in a relevant biochemical assay.

Protocol: Enzyme Inhibition Assay

-

Objective: To determine the IC50 (half-maximal inhibitory concentration) and assess the time-dependency of inhibition.

-

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

3-(4-Chlorophenyl)-2-cyanoacrylic acid (dissolved in DMSO)

-

96-well microplates

-

Plate reader

-

-

Methodology:

-

IC50 Determination:

-

Prepare serial dilutions of the inhibitor.

-

Add the inhibitor to wells containing the enzyme and incubate for a fixed time (e.g., 30 minutes).

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress using a plate reader (e.g., absorbance, fluorescence).

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

-

-

Time-Dependency Assay:

-

Select a fixed concentration of the inhibitor (e.g., 5x IC50).

-

Incubate the enzyme with the inhibitor for varying periods (e.g., 0, 15, 30, 60, 120 minutes).

-

Initiate the reaction by adding the substrate at each time point.

-

A time-dependent decrease in enzyme activity suggests irreversible inhibition.

-

-

-

Data Interpretation:

-

A potent IC50 value indicates effective inhibition.

-

Time-dependent inhibition is a hallmark of covalent inhibitors.

-

| Parameter | Description | Example Value |

| IC50 | Concentration for 50% inhibition | 1.5 µM |

| kinact/KI | Second-order rate constant for inactivation | 15,000 M-1s-1 |

Step 2: Confirmation of Covalent Adduct Formation via Mass Spectrometry

Mass spectrometry (MS) is the gold standard for confirming covalent modification and identifying the precise site of adduction.

Protocol: Intact Protein and Peptide Mapping Mass Spectrometry

-

Objective: To confirm a covalent bond has formed and identify the modified amino acid residue.

-

Methodology:

-

Incubate the target protein with a molar excess of 3-(4-Chlorophenyl)-2-cyanoacrylic acid.

-

Remove the excess inhibitor using a desalting column.

-

Intact Protein Analysis: Analyze the protein sample using LC-MS. A mass shift corresponding to the molecular weight of the inhibitor will confirm covalent modification.

-

Peptide Mapping:

-

Digest the modified protein into smaller peptides using a protease (e.g., trypsin).

-

Analyze the peptide mixture using LC-MS/MS.

-

Identify the peptide fragment with the mass addition.

-

The MS/MS fragmentation pattern will pinpoint the exact amino acid residue that has been modified.

-

-

| Analysis | Expected Outcome |

| Intact Protein MS | Mass increase of protein equal to the MW of the inhibitor (209.61 Da) |

| Peptide Mapping MS/MS | Identification of a specific peptide with a +209.61 Da modification on a Cys or Lys residue. |

Step 3: Unbiased Target Identification using Chemoproteomics

If the specific target of 3-(4-Chlorophenyl)-2-cyanoacrylic acid is unknown, activity-based protein profiling (ABPP) or a similar chemoproteomic approach can be employed to identify its cellular targets in a complex biological sample.

Protocol: Activity-Based Protein Profiling (ABPP)

-

Objective: To identify the full spectrum of cellular proteins that are covalently modified by the inhibitor.

-

Methodology:

-

Synthesize a probe version of the inhibitor that contains a reporter tag (e.g., a clickable alkyne group).

-

Treat cell lysates or live cells with the probe.

-

The probe will covalently bind to its targets.

-

Lyse the cells (if treated live) and perform a click chemistry reaction to attach a biotin tag to the probe.

-

Use streptavidin beads to enrich the biotin-tagged proteins (the targets).

-

Identify the enriched proteins using quantitative mass spectrometry (e.g., SILAC or TMT labeling).

-

-

Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to a control are considered potential targets.

Step 4: Cellular Target Engagement Validation

Once potential targets are identified, it is crucial to confirm that the inhibitor engages these targets in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Objective: To verify that the inhibitor binds to its target protein inside intact cells, leading to its thermal stabilization.

-

Methodology:

-

Treat intact cells with the inhibitor or a vehicle control.

-

Heat aliquots of the treated cells across a range of temperatures.

-

The binding of the inhibitor will stabilize the target protein, increasing its melting temperature.

-

Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

-

-

Data Interpretation: A shift in the melting curve of the target protein to a higher temperature in the inhibitor-treated samples confirms cellular target engagement.

Conclusion

While 3-(4-Chlorophenyl)-2-cyanoacrylic acid is not a widely characterized compound, its chemical structure provides a strong rationale for a mechanism of action based on covalent inhibition via a Michael addition reaction. The experimental framework detailed in this guide offers a robust and systematic approach to unequivocally determine its molecular mechanism, identify its protein targets, and validate its activity in a cellular context. This structured approach, combining biochemical kinetics, mass spectrometry, chemoproteomics, and cellular target engagement assays, represents a best-practice workflow in modern drug discovery for the characterization of covalent inhibitors.

References

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]

-

Potashman, M. H., & Duggan, M. E. (2009). Covalent Modifiers: An Orthogonal Approach to Drug Design. Journal of Medicinal Chemistry, 52(5), 1231–1246. [Link]

-

Yan, F., & Popp, B. V. (2012). Mass spectrometry for the study of covalent inhibitors. Mass Spectrometry Reviews, 31(5), 521–535. [Link]

-

Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77(1), 383–414. [Link]

-

Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

"biological activity of 3-(4-Chlorophenyl)-2-cyanoacrylic acid derivatives"

An In-depth Technical Guide to the Biological Activity of 3-(4-Chlorophenyl)-2-cyanoacrylic Acid Derivatives

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and diverse biological activities of 3-(4-chlorophenyl)-2-cyanoacrylic acid derivatives. This class of compounds, built upon a versatile chemical scaffold, has garnered significant attention in medicinal chemistry for its potential in developing novel therapeutic agents. The insights and protocols herein are curated for researchers, scientists, and drug development professionals engaged in the discovery of new molecular entities.

Introduction: The 3-(4-Chlorophenyl)-2-cyanoacrylic Acid Scaffold

The 3-(4-chlorophenyl)-2-cyanoacrylic acid core is a derivative of cinnamic acid, a phenylpropanoid synthesized by plants.[1][2] Its structure is characterized by a 4-chlorophenyl ring and a cyanoacrylic acid moiety, which provide a unique combination of lipophilicity, electronic properties, and reactive potential. This framework serves as an excellent starting point for chemical modification, leading to a wide array of derivatives with potent and varied biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The exploration of this scaffold is a promising avenue in the quest for next-generation therapeutics.

Synthetic Strategy: Knoevenagel Condensation

The primary route for synthesizing 3-(4-chlorophenyl)-2-cyanoacrylic acid and its derivatives is the Knoevenagel condensation. This well-established reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group.

Core Reaction: The synthesis typically involves the reaction of 4-chlorobenzaldehyde with an active methylene compound such as ethyl cyanoacetate or 2-cyanoacetamide.[3] The reaction is generally catalyzed by a weak base, for instance, piperidine or ammonium acetate, to yield the desired cyanoacrylic acid derivative.[3][4]

General Synthesis Workflow

Sources

- 1. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]

- 2. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [chemicalbook.com]

- 3. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20070213553A1 - Method for producing a cyanoacrylate monomer - Google Patents [patents.google.com]

"in vitro studies of 3-(4-Chlorophenyl)-2-cyanoacrylic acid"

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(4-Chlorophenyl)-2-cyanoacrylic acid (CPA-7), a Novel STAT3 Inhibitor

Introduction: Identifying a Novel Therapeutic Candidate

3-(4-Chlorophenyl)-2-cyanoacrylic acid, also identified in scientific literature as CPA-7, is a small molecule that has emerged as a compound of interest in oncological research.[1][2] Its chemical structure, belonging to the cyanoacrylic acid class, provides a scaffold for potential biological activity.[3][4][5][6] Early investigations have characterized CPA-7 as a novel inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, differentiation, and angiogenesis.[7] In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and suppress apoptosis, making it a high-value target for therapeutic intervention.[8][9]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a validated, step-by-step framework for the in vitro characterization of CPA-7. Moving beyond a simple recitation of protocols, this document explains the scientific rationale behind each experimental choice, enabling researchers to not only replicate these studies but also to understand and interpret the data generated, thereby building a robust profile of the compound's mechanism of action.

The Scientific Rationale: Targeting the STAT3 Signaling Pathway

The STAT3 protein is a latent cytoplasmic transcription factor that, in healthy cells, is transiently activated by cytokines and growth factors like Interleukin-6 (IL-6).[8] Upon stimulation, receptor-associated Janus kinases (JAKs) phosphorylate STAT3 at a critical tyrosine residue (Tyr705). This phosphorylation event is the linchpin of activation; it allows STAT3 to form a homodimer with another phosphorylated STAT3 molecule through a reciprocal SH2 domain-phosphotyrosine interaction.[10] This dimer then translocates to the nucleus, binds to specific DNA sequences, and initiates the transcription of target genes, including key regulators of cell survival (e.g., Bcl-xL, Survivin) and proliferation (e.g., c-Myc, Cyclin D1).[9][10]

In numerous malignancies, this pathway is aberrantly and persistently active, providing a constant pro-survival signal. CPA-7 is hypothesized to function by disrupting this pathway. The primary goal of the in vitro workflow is to rigorously test this hypothesis by confirming direct binding to STAT3 and characterizing the downstream functional consequences.

Step 1: Foundational Cytotoxicity Profiling

Expertise & Experience: Before investigating a specific molecular target, it is crucial to understand the compound's general effect on cell viability. This foundational step determines the relevant concentration range for subsequent mechanistic assays. Running mechanism-based assays at excessively high, non-specific toxic concentrations can lead to misleading artifacts. The half-maximal inhibitory concentration (IC50) derived from this assay becomes the benchmark for dosing in further experiments.

Experimental Protocol: Cell Viability (WST-8/MTS Assay)

-

Cell Seeding: Seed cancer cells with known constitutive STAT3 activation (e.g., DU145 prostate cancer, MDA-MB-468 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of CPA-7 (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of fresh media containing the different concentrations of CPA-7. Include a "vehicle only" control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2).

-

Reagent Addition: Add 10 µL of WST-8 or MTS reagent to each well. [11]5. Final Incubation: Incubate for 1-4 hours. The reagent is converted by metabolically active cells into a colored formazan product.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the normalized values against the logarithm of the CPA-7 concentration and fit a dose-response curve to calculate the IC50 value.

Step 2: Functional Assessment of STAT3 Inhibition

Trustworthiness: Once the cytotoxic profile is known, the next step is to verify that CPA-7 inhibits the function of the STAT3 pathway at sub-lethal concentrations. This is a self-validating step; if the compound inhibits STAT3 signaling, we should see a decrease in both its transcriptional output and its activation state (phosphorylation).

Experimental Protocol 2A: STAT3-Dependent Luciferase Reporter Assay

This assay directly measures the transcriptional activity of STAT3. [12][13]

-

Transfection: Co-transfect HEK293T or a relevant cancer cell line in a 96-well plate with two plasmids:

-

A reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple STAT3 binding sites.

-

A control plasmid containing the Renilla luciferase gene driven by a constitutive promoter (e.g., SV40). This is critical for normalization, correcting for variations in transfection efficiency and cell number. [13][14]2. Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of CPA-7 (centered around the previously determined IC50). Incubate for 1-2 hours.

-

-

STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as IL-6 (20 ng/mL), to induce the canonical signaling cascade. [13][14]An unstimulated control must be included.

-

Incubation: Incubate for 6-24 hours to allow for luciferase gene expression.

-

Lysis and Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol. [12]6. Analysis: For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity. A dose-dependent decrease in this ratio upon CPA-7 treatment indicates inhibition of STAT3 transcriptional activity.

Experimental Protocol 2B: Western Blot for Phospho-STAT3 (Tyr705)

This assay assesses the activation state of the STAT3 protein itself.

-

Cell Culture and Treatment: Plate cells (e.g., 1-2 million cells in a 6-well plate) and allow them to attach. Treat with CPA-7 at various concentrations for 4-24 hours. If the cell line does not have high basal p-STAT3, a 15-30 minute stimulation with IL-6 may be required post-inhibitor treatment.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is non-negotiable to preserve the phosphorylation state of the proteins.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

-

Incubate with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

After washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

-

-

Analysis and Validation: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH). A decrease in the p-STAT3 signal relative to the total STAT3 and loading control confirms that CPA-7 inhibits STAT3 activation. [12]

Step 3: Direct Target Engagement Confirmation

Authoritative Grounding: Functional assays are powerful but can be ambiguous; a compound might inhibit STAT3 signaling indirectly by hitting an upstream kinase like JAK. The Cellular Thermal Shift Assay (CETSA) is a definitive method to confirm that a compound physically binds to its target protein within the complex environment of an intact cell. [12][15]The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. [16][17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells in suspension or adherent in a flask with a high concentration of CPA-7 (e.g., 10-20x IC50) or vehicle control for a defined period (e.g., 1-2 hours).

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 65°C). [12]One aliquot should be kept at room temperature as a control.

-

Lysis: Lyse the cells by repeated freeze-thaw cycles.

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

-

Analysis by Western Blot: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble STAT3 at each temperature point for both vehicle- and CPA-7-treated samples using the Western Blot protocol described previously.

-

Data Interpretation: In the vehicle-treated samples, the amount of soluble STAT3 will decrease as the temperature increases. If CPA-7 directly binds to and stabilizes STAT3, the protein will remain soluble at higher temperatures in the CPA-7-treated samples. This "thermal shift" to the right on a temperature-solubility plot is strong evidence of direct target engagement. [12][18]

Step 4: Elucidating the Specific Mechanism of Inhibition

Expertise & Experience: Having confirmed that CPA-7 directly binds and functionally inhibits STAT3, the final step is to pinpoint how it inhibits the protein. Since STAT3 function relies on dimerization via its SH2 domain, a key hypothesis is that CPA-7 blocks this protein-protein interaction.

Experimental Protocol 4A: Fluorescence Polarization (FP) Assay

This is a biophysical, cell-free assay to determine if a compound disrupts the binding of a phosphopeptide to the STAT3 SH2 domain, mimicking the interaction required for dimerization. [19][20]

-

Assay Setup: In a black, low-volume 384-well plate, combine recombinant human STAT3 protein with a fluorescently-labeled phosphopeptide probe that mimics the STAT3 docking site (e.g., 5-FLU-G(pY)LPQTV-NH2). [20]2. Inhibitor Addition: Add CPA-7 across a range of concentrations. Include a known STAT3 SH2 domain inhibitor as a positive control (e.g., S3I-201) and a vehicle control. [10][20]3. Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

Measurement: Measure fluorescence polarization using a suitable plate reader. When the small, fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the large STAT3 protein, its tumbling slows dramatically, resulting in high polarization.

-

Analysis: If CPA-7 competitively binds to the SH2 domain, it will displace the fluorescent peptide, causing a dose-dependent decrease in fluorescence polarization. This provides direct evidence of SH2 domain binding.

Experimental Protocol 4B: Analysis of Downstream Target Modulation

This final validation step confirms that the observed inhibition of STAT3 activity translates to reduced expression of key oncogenic proteins regulated by STAT3.

-

Cell Treatment: Treat cancer cells with CPA-7 at 1x and 2x the IC50 value for 24-48 hours.

-

Western Blot: Perform a Western Blot as described in Protocol 2B.

-

Probing: Probe the membrane with primary antibodies against key STAT3 target genes identified in the literature, such as Survivin, Bcl-xL, Mcl-1, and c-Myc . [1][10][21]Always re-probe for a loading control (e.g., β-actin).

-

Analysis: A dose-dependent decrease in the expression of these proteins provides the ultimate functional confirmation that CPA-7's action on STAT3 has the intended anti-cancer effect at the cellular level.

Data Synthesis and Interpretation

The power of this workflow lies in the synthesis of data from multiple, orthogonal assays. A successful investigation of CPA-7 would yield a dataset that tells a cohesive story.

| Assay | Metric | Example Result for CPA-7 | Interpretation |

| WST-8 Cell Viability | IC50 | 5.2 µM | CPA-7 reduces cancer cell viability in a dose-dependent manner. |

| STAT3 Luciferase Reporter | IC50 | 2.8 µM | CPA-7 inhibits the transcriptional activity of STAT3 at sub-lethal concentrations. |

| Western Blot (p-STAT3) | IC50 | 3.1 µM | CPA-7 inhibits the phosphorylation/activation of STAT3. |

| Cellular Thermal Shift Assay | ΔTagg | + 4.5 °C | CPA-7 directly binds to and stabilizes the STAT3 protein in intact cells. |

| Fluorescence Polarization | IC50 | 9.7 µM | CPA-7 disrupts the STAT3 SH2 domain-phosphopeptide interaction. |

| Western Blot (Downstream) | Protein Level | Decreased Survivin, Bcl-xL | Inhibition of STAT3 activity leads to reduced expression of key pro-survival proteins. |

References

-

Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC - NIH. (2016-10-25). [Link]

-

Liang M, et al. CPA-7 influences immune profile and elicits anti-prostate cancer effects by inhibiting activated STAT3. BMC Cancer. 2016 Jul 19;16:504. [Link]

-

Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC - NIH. [Link]

-

Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - Frontiers. (2023-11-01). [Link]

-

STAT Protein Thermal Shift Assays to Monitor Protein‐Inhibitor Interactions. [Link]

-

Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment | ACS Central Science. [Link]

-

Study design and side effects of CPA-7 for in vivo treatment evaluated... - ResearchGate. [Link]

-

STAT Protein Thermal Shift Assays to Monitor Protein-Inhibitor Interactions - PubMed. (2022-10-19). [Link]

-

A) Workflow schematic of the protein thermal shift assay (PTSA).... - ResearchGate. [Link]

-

Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. [Link]

-

Validating STAT Protein-inhibitor Interactions using Biochemical and Cellular Thermal Shift Assays | Request PDF - ResearchGate. [Link]

-

Fig. 5. Therapeutic efficacy of CPA-7 in peripheral subcutaneous tumors... - ResearchGate. [Link]

-

Cell-cycle analysis of CPA-, RES-, and CPA plus RES-treated MCF-7... - ResearchGate. [Link]

-

Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers - PMC - PubMed Central. [Link]

-

Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC - PubMed Central. [Link]

-

Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells - ResearchGate. [Link]

-

A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC - NIH. [Link]

-

Cytotoxicity of Poly(Alkyl Cyanoacrylate) Nanoparticles - MDPI. [Link]

-

Chemical probes that competitively and selectively inhibit Stat3 activation - PubMed - NIH. (2009-03-10). [Link]

-

Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed. [Link]

-

Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - NIH. [Link]

-

Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - NIH. [Link]

-

STAT3 Inhibition Attenuates MYC Expression by Modulating Co-Activator Recruitment and Suppresses Medulloblastoma Tumor Growth by Augmenting Cisplatin Efficacy In Vivo - MDPI. [Link]

-

Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? [Link]

-

Synthesis and Biological Evaluation of Cyanoacrylamides and 5-Iminopyrrol-2-Ones Against Naegleria fowleri - PubMed. (2024-09-13). [Link]

-

Preclinical Efficacy of Cabazitaxel Loaded Poly (2-alkyl cyanoacrylate) Nanoparticle Variants. (2024-03-26). [Link]

-

Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PubMed. (2017-07-18). [Link]

-

Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss - UCLA – Chemistry and Biochemistry. (2021-02-03). [Link]

-

(PDF) Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H -1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - ResearchGate. (2025-08-10). [Link]

-

In vitro degradation and cytotoxicity of alkyl 2‐cyanoacrylate polymers for application to tissue adhesives | Request PDF - ResearchGate. (2025-08-06). [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]